molecular formula C18H20BrNO3 B13796368 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

Cat. No.: B13796368
M. Wt: 378.3 g/mol
InChI Key: GXAKUDFZGVEXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with acetyl, bromophenyl, cyclohexyl, and hydroxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Addition: The double bonds in the pyrrolone ring can participate in addition reactions with electrophiles like halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Pyridine, aluminum chloride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-1-(4-bromophenyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-acetyl-1-butyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

2H-Pyrrol-2-one, 4-acetyl-1-(4-bromophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, can influence the compound’s steric and electronic characteristics, making it different from other similar compounds.

Properties

Molecular Formula

C18H20BrNO3

Molecular Weight

378.3 g/mol

IUPAC Name

3-acetyl-1-(4-bromophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C18H20BrNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3

InChI Key

GXAKUDFZGVEXGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.